N-(3-chloro-4-methoxyphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide-linked 3-chloro-4-methoxyphenyl group. Its molecular formula is C₂₂H₂₀ClN₅O₃, with a molecular weight of 437.88 g/mol (estimated from analogs in ). The structure includes:
- A 1-ethyl-substituted [1,2,4]triazolo[4,3-a]quinoxaline core.
- A 4-oxo group at position 4 of the triazoloquinoxaline.
- An acetamide bridge connecting the core to a 3-chloro-4-methoxyphenyl moiety.
Synthetic routes for related compounds (e.g., triazoloquinoxaline derivatives) involve cyclization of hydrazinylquinoxalinones with diethyl oxalate, followed by alkylation with brominated alkanes (e.g., ethyl or propyl groups) . The 3-chloro-4-methoxyphenyl group is introduced via coupling reactions, as seen in analogous acetamide syntheses .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-3-17-23-24-19-20(28)25(14-6-4-5-7-15(14)26(17)19)11-18(27)22-12-8-9-16(29-2)13(21)10-12/h4-10H,3,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMKGWEMCXMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound has been characterized as a potent and selective mGlu 4 PAM . The metabotropic glutamate receptor 4 (mGlu 4) is a part of the G-protein coupled receptor family, which plays a crucial role in the central nervous system.
Pharmacokinetics
The compound has suitable in vivo pharmacokinetic properties
Result of Action
The result of the compound’s action is the modulation of glutamatergic neurotransmission via the mGlu 4 receptor. This can have various effects depending on the specific location and role of these receptors in the body. In preclinical models, mGlu 4 PAMs have shown efficacy in models of Parkinson’s disease.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C19H21ClN4O4
Molecular Weight: 404.8 g/mol
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : Compounds containing a triazole moiety have shown various pharmacological effects including antifungal and antibacterial properties. The triazole ring is known to interact with biological targets through hydrogen bonding and π-stacking interactions.
- Quinoxaline Derivative : Quinoxaline derivatives are recognized for their anticancer activity. They can inhibit certain kinases and enzymes that are critical in cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Antibacterial Activity : Studies have demonstrated that triazole derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.125 to 8 μg/mL against these pathogens .
| Compound Type | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 0.125 - 8 |
| Quinoxaline Derivative | E. coli | 0.68 - 2.96 |
Anticancer Activity
The compound has shown promise in anticancer studies:
- Cell Line Studies : In vitro studies on various cancer cell lines indicate that quinoxaline-based compounds exhibit potent antiproliferative effects. For instance, certain derivatives have been reported to significantly reduce cell viability in breast cancer and leukemia models .
Other Biological Activities
Additionally, compounds with similar structures have been evaluated for their anti-inflammatory and analgesic properties. The presence of the chloro and methoxy groups enhances the lipophilicity and bioavailability of the compound .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A recent study evaluated a series of triazole derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the phenyl ring could enhance antimicrobial potency significantly .
- Anticancer Trials : Clinical trials involving quinoxaline derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinoxaline Derivatives
Key Observations:
- Conversely, a propyl substituent () increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Aryl Group Electronic Effects : The 3-chloro-4-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects. In contrast, analogs with trifluoromethyl groups () introduce strong electron-withdrawing properties, which could enhance metabolic stability but alter binding interactions.
Analogs with Different Aryl Acetamide Groups
Variations in the aryl acetamide moiety significantly impact physicochemical and pharmacological properties.
Table 2: Substituent Effects on Aryl Groups
Key Observations:
- Chlorine position : Para-substituted chlorines (e.g., ) may reduce steric hindrance compared to ortho-substituents.
Compounds with Alternative Heterocyclic Cores
Replacing the triazoloquinoxaline core with other heterocycles alters electronic and steric properties.
Example: Pyrazolo[1,5-d][1,2,4]Triazin Core ()
- Compound : N-(3-Chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-pyrazolo-triazin-5-yl]acetamide.
- Molecular Formula : C₂₂H₂₄ClN₅O₃.
- Key Differences: The pyrazolo-triazin core lacks the fused benzene ring of triazoloquinoxaline, reducing aromaticity and planarity. A 4-ethylphenyl substituent introduces steric bulk distinct from alkyl groups on the triazole nitrogen.
Impact: Less planar structures may reduce intercalation with biological targets (e.g., DNA or enzymes) compared to triazoloquinoxaline derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)acetamide derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally analogous compounds often involves coupling chloroacetyl chloride with aromatic amines or heterocyclic intermediates under reflux conditions. For example, chloroacetyl chloride is reacted with 2-amino-5-aryl-methylthiazole derivatives in dioxane or triethylamine, followed by recrystallization from ethanol-DMF mixtures . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and monitoring reaction progress via TLC . Temperature control (20–25°C during addition, followed by reflux) is critical to minimize side reactions.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- HPLC/MS to confirm molecular weight (e.g., C₂₂H₁₉ClFN₅O₄, MW 488.88 g/mol) .
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, chloro at C3 on the phenyl ring) .
- X-ray crystallography (if crystalline) to resolve the triazoloquinoxaline core conformation .
Q. What solvents and reaction conditions are optimal for introducing the triazolo[4,3-a]quinoxaline moiety?
- Methodology : Cyclocondensation reactions involving 1-ethyl-4-oxo-4H,5H-triazoloquinoxaline precursors often require polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C). Potassium carbonate or triethylamine is used as a base to deprotonate intermediates . Reaction progress is tracked via TLC (hexane:ethyl acetate, 3:1) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazoloquinoxaline core) impact biological activity?
- Methodology :
- In vitro assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) for derivatives with varying substituents (e.g., ethyl vs. methyl groups at N1 of the triazolo ring) .
- Computational docking : Use molecular dynamics simulations to assess binding affinity to target proteins (e.g., kinases or DNA topoisomerases) .
- SAR analysis : Correlate electron-withdrawing groups (e.g., chloro, fluoro) with enhanced metabolic stability .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-solvent systems : Use DMSO:water (1:9 v/v) or Cremophor EL for intravenous administration .
Q. How can data contradictions in cytotoxicity assays (e.g., variable IC₅₀ across studies) be resolved?
- Methodology :
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Control for metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Replicate experiments : Perform triplicate assays with blinded analysis to reduce bias .
Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and DNA intercalator?
- Methodology :
- Fluorescence quenching assays : Measure binding to DNA (e.g., ctDNA) via changes in ethidium bromide emission .
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins) to identify primary targets (e.g., EGFR, Aurora B) .
- Cellular imaging : Localize the compound in nuclei (Hoechst co-staining) and cytoplasm (kinase-GFP fusion proteins) .
Methodological Notes
- Contradictions in Evidence : Variations in synthetic yields (e.g., 60–85% in triazoloquinoxaline coupling) may arise from differences in solvent purity or anhydrous conditions .
- Critical Data : The compound’s logP (calculated 3.2) suggests moderate hydrophobicity, necessitating formulation adjustments for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
